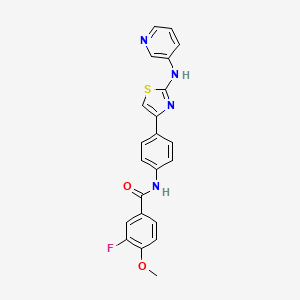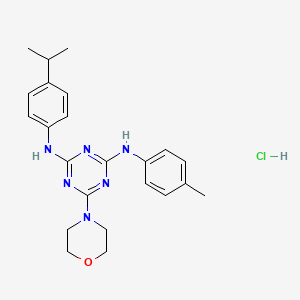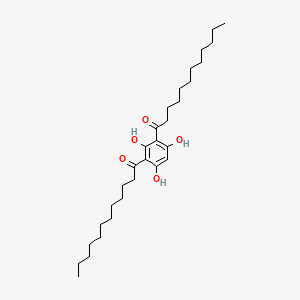![molecular formula C10N6S2 B2549951 2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile CAS No. 64858-61-3](/img/structure/B2549951.png)
2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile
概要
説明
2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile is a heterocyclic compound with the molecular formula C10N6S2 and a molecular weight of 268.27 g/mol This compound is known for its unique structure, which includes a dicyanomethylidene group and a dithiolo[4,5-b]pyrazine core
準備方法
The synthesis of 2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile typically involves the reaction of di(sodiomercapto)methylenemalononitrile with 2,3-dichloro-5,6-dicyanopyrazine in dimethylformamide as the reaction medium. The reaction is carried out at a temperature between 25°C and 60°C until it is substantially complete. The resulting product is then purified through standard techniques such as filtration and washing.
化学反応の分析
2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile has several scientific research applications:
Chemistry: It is used in the synthesis of related heterocyclic compounds and their structural analysis. Its unique electronic properties make it valuable in the study of donor-acceptor systems.
Biology: The compound’s potential biological activities are being explored, although specific applications in biology are still under investigation.
Medicine: Research is ongoing to determine its potential therapeutic uses, particularly in the development of new drugs.
Industry: Its electronic properties make it a candidate for use in organic electronics and materials science.
作用機序
The mechanism of action of 2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile involves its interaction with molecular targets through its dicyanomethylidene and dithiolo[4,5-b]pyrazine moieties. These interactions can affect various biochemical pathways, although the specific molecular targets and pathways are still being studied.
類似化合物との比較
Similar compounds to 2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile include other heterocyclic compounds with dicyanomethylidene and dithiolo[4,5-b]pyrazine cores. These compounds share similar electronic properties but may differ in their reactivity and specific applications. Examples of similar compounds include:
- 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine
- 2-(Dicyanomethylene)-1,3-dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile
The uniqueness of this compound lies in its specific structure and the resulting electronic properties, which make it particularly valuable for research in materials science and organic electronics.
特性
IUPAC Name |
2-(dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10N6S2/c11-1-5(2-12)10-17-8-9(18-10)16-7(4-14)6(3-13)15-8 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBNYHOCAPHICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C2C(=N1)SC(=C(C#N)C#N)S2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2549871.png)
![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2549872.png)



![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2549877.png)
![benzyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2549878.png)
![Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate](/img/structure/B2549879.png)


![4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2549885.png)


